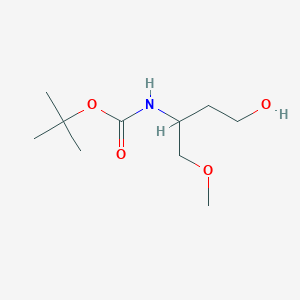methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
S-{[(4-Chlorophenyl)sulfanyl](difluoro)methyl} O-ethyl carbonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate is a chemical compound with a complex structure that includes a chlorophenyl group, a difluoromethyl group, and an ethyl carbonodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate typically involves the reaction of 4-chlorothiophenol with difluoromethylating agents, followed by the introduction of the ethyl carbonodithioate group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide can facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the carbonodithioate group to a simpler thiol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and simpler hydrocarbons.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Propiedades
Fórmula molecular |
C10H9ClF2OS3 |
|---|---|
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
O-ethyl [(4-chlorophenyl)sulfanyl-difluoromethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C10H9ClF2OS3/c1-2-14-9(15)17-10(12,13)16-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3 |
Clave InChI |
KHBNIVKWPJEJRX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=S)SC(F)(F)SC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


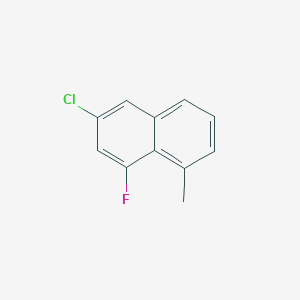
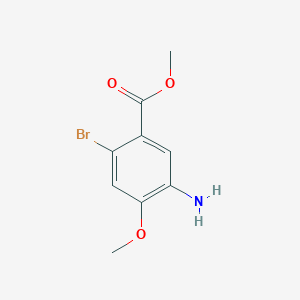
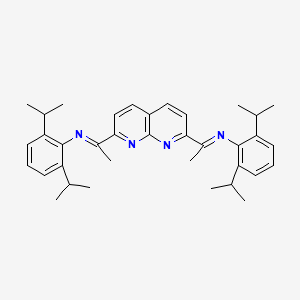
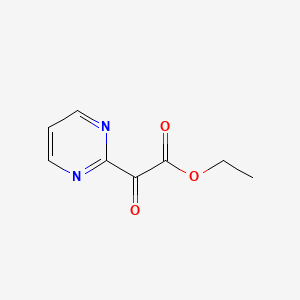
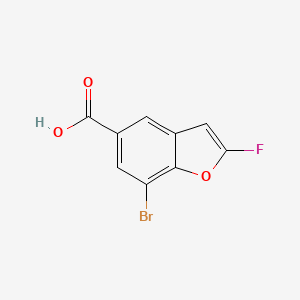
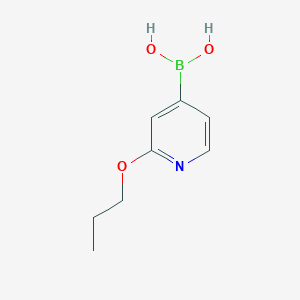
![2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one](/img/structure/B12852373.png)
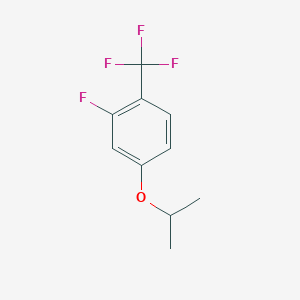
![11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-(2-methylsulfonothioyloxyethyl)-7-oxoundecanehydrazide](/img/structure/B12852407.png)
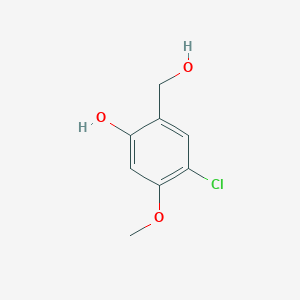
![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
